A Technical Guide to the Structural Elucidation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
A Technical Guide to the Structural Elucidation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, grounded in scientific principles and field-proven methodologies. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction to unambiguously confirm the molecular structure of this important synthetic precursor.[1][2][3]
Introduction: The Significance of Structural Verification
3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a key building block in synthetic organic chemistry, serving as a versatile precursor for the synthesis of various heterocyclic compounds.[1][2] Its molecular structure, comprising a 3,5-dimethylpyrazole ring linked to a reactive 3-oxopropanenitrile moiety, offers multiple sites for chemical modification. Accurate and unequivocal structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the desired properties of the final products. This guide will walk through the logical progression of analytical techniques employed to achieve this confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. Based on the structure, we anticipate four distinct proton signals. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for such organic molecules, assuming adequate solubility.[4]
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| CH₃ (C3-pyrazole) | ~2.3 | Singlet (s) | 3H | Methyl group on an electron-rich aromatic ring. |
| CH₃ (C5-pyrazole) | ~2.6 | Singlet (s) | 3H | Slightly downfield due to proximity to the N-acyl group. |
| CH (C4-pyrazole) | ~6.0 | Singlet (s) | 1H | Vinylic proton in the pyrazole ring. |
| CH₂ (methylene) | ~4.2 | Singlet (s) | 2H | Methylene group positioned between two electron-withdrawing groups (carbonyl and nitrile). |
Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of high-purity 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[4]
-
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. We expect to observe eight distinct carbon signals.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ (C3-pyrazole) | ~14 | Typical for a methyl group on a pyrazole ring. |
| CH₃ (C5-pyrazole) | ~15 | Similar to the other methyl group, with minor variation. |
| CH (C4-pyrazole) | ~110 | Vinylic carbon in the pyrazole ring. |
| C3 (pyrazole) | ~152 | Aromatic carbon adjacent to two nitrogen atoms. |
| C5 (pyrazole) | ~145 | Aromatic carbon adjacent to one nitrogen and the N-acyl group. |
| CH₂ (methylene) | ~28 | Aliphatic carbon deshielded by adjacent carbonyl and nitrile groups. |
| C≡N (nitrile) | ~115 | Characteristic chemical shift for a nitrile carbon. |
| C=O (carbonyl) | ~160 | Carbonyl carbon of an amide-like functional group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of CDCl₃) is recommended due to the low natural abundance of ¹³C.[4]
-
Instrumentation: Use the same high-field NMR spectrometer as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.
-
A greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (C₈H₉N₃O), the expected monoisotopic mass is 163.0746 g/mol .
Predicted Mass Spectrometry Data (Electron Ionization):
| m/z | Predicted Fragment Ion | Structure of Fragment | Rationale |
| 163 | [M]⁺ | [C₈H₉N₃O]⁺ | Molecular Ion |
| 122 | [M - CH₂CN]⁺ | [C₆H₇N₂O]⁺ | α-cleavage with loss of the cyanomethylene radical. |
| 96 | [C₅H₈N₂]⁺ | 3,5-dimethylpyrazole cation | Cleavage of the N-C(O) bond. |
| 68 | [C₃H₄N₂]⁺ | Pyrazole cation radical | Further fragmentation of the pyrazole ring. |
| 41 | [CH₂CN]⁺ | Cyanomethylene cation | α-cleavage with charge retention on the nitrile-containing fragment. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. The predicted fragmentation pathways for related β-ketonitriles can serve as a valuable reference.[5]
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is expected to show characteristic absorption bands for the nitrile, carbonyl, and pyrazole moieties.
Predicted Infrared (IR) Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Characteristics |
| ~2260 | Nitrile (C≡N) | Stretch | Strong, sharp absorption. |
| ~1720 | Carbonyl (C=O) | Stretch | Strong, sharp absorption. |
| ~1590 | Pyrazole (C=N) | Stretch | Medium to strong absorption. |
| ~1500 | Pyrazole (C=C) | Stretch | Medium absorption. |
| 2900-3000 | C-H (methyl, methylene) | Stretch | Medium to weak absorptions. |
Experimental Protocol for Infrared Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground solid sample.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Correlate the observed absorption bands with the characteristic frequencies of the expected functional groups. The IR spectrum of 3,5-dimethylpyrazole can be a useful reference for assigning the pyrazole ring vibrations.[6][7]
IV. Single-Crystal X-ray Diffraction: Unambiguous 3D Structure Determination
While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for confirming connectivity and stereochemistry.
Expected Outcomes from X-ray Crystallography:
-
Confirmation of Connectivity: The precise bonding arrangement of all atoms will be determined.
-
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles will be obtained.
-
Crystal Packing: The arrangement of molecules in the crystal lattice and any intermolecular interactions (e.g., hydrogen bonding, π-stacking) will be revealed. While the target molecule lacks traditional hydrogen bond donors, weak C-H···O or C-H···N interactions might be observed, similar to related structures.[8]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of sufficient size and quality, typically by slow evaporation of a suitable solvent.[8]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.
-
Visualization: Generate a three-dimensional model of the molecule, such as the one depicted for a related pyrazole derivative.[9]
Workflow for Structure Elucidation
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- 2. researchgate.net [researchgate.net]
- 3. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | 36140-83-7 | FD135168 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,5-Dimethylpyrazole [webbook.nist.gov]
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